3-amino-N-(3-chloro-4-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Description
3-amino-N-(3-chloro-4-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C19H16ClN3O2S and its molecular weight is 385.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
A similar compound, ly2033298, is known to be a robust allosteric potentiator that is highly selective for the human m4 muscarinic acetylcholine receptor subtype . The M4 muscarinic acetylcholine receptor plays a crucial role in the nervous system, including functions related to learning and memory.
Mode of Action
Based on the information about the similar compound ly2033298, it can be inferred that the compound might potentiate ach-m4 binding . This means that the compound enhances the effect of acetylcholine (ACh), a neurotransmitter, on the M4 receptor, thereby modulating the activity of the nervous system.
Properties
IUPAC Name |
3-amino-N-(3-chloro-4-methylphenyl)-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-9-5-6-10(7-13(9)20)22-18(25)17-16(21)12-8-11-14(23-19(12)26-17)3-2-4-15(11)24/h5-8H,2-4,21H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXASRGXCZSMGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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